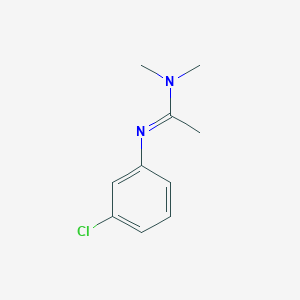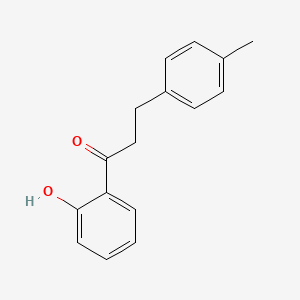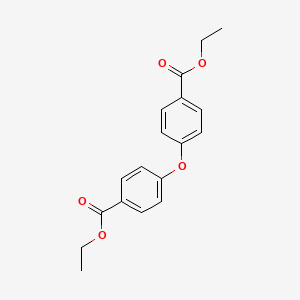![molecular formula C10H8Cl2O4 B14751235 Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis- CAS No. 1889-01-6](/img/structure/B14751235.png)
Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis-: is a chemical compound with the molecular formula C10H8Cl2O4. It is characterized by the presence of two acetyl chloride groups attached to a 1,4-phenylenebis(oxy) backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- typically involves the reaction of 1,4-phenylenebis(oxy) with acetyl chloride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:
1,4-phenylenebis(oxy)+2Acetyl chloride→Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis-
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to obtain a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form acetic acid and the corresponding diol.
Oxidation and Reduction: While less common, the aromatic ring in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include substituted acetyl derivatives.
Hydrolysis: Acetic acid and 1,4-phenylenebis(oxy) diol.
Oxidation: Oxidized aromatic compounds depending on the specific conditions used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of acetyl groups.
- Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Potential use in the synthesis of pharmaceuticals where acetylation is a key step.
- Research into its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of polymers and resins.
- Employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- primarily involves its reactivity as an acylating agent. The acetyl chloride groups can react with nucleophiles, leading to the formation of acetylated products. This reactivity is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Acetyl chloride: A simpler acyl chloride used in similar reactions but lacks the aromatic backbone.
Benzoyl chloride: Another acyl chloride with an aromatic ring but different reactivity due to the benzoyl group.
Phthaloyl chloride: Contains two acyl chloride groups attached to a phthalic acid backbone, used in polymer synthesis.
Uniqueness: Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- is unique due to its dual acetyl chloride groups attached to an aromatic ether backbone. This structure imparts specific reactivity and properties that are distinct from other acyl chlorides, making it valuable in specialized synthetic applications .
Properties
CAS No. |
1889-01-6 |
|---|---|
Molecular Formula |
C10H8Cl2O4 |
Molecular Weight |
263.07 g/mol |
IUPAC Name |
2-[4-(2-chloro-2-oxoethoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C10H8Cl2O4/c11-9(13)5-15-7-1-2-8(4-3-7)16-6-10(12)14/h1-4H,5-6H2 |
InChI Key |
FUWCOOOJEXYFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
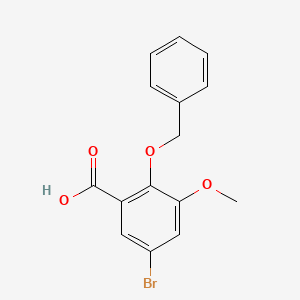

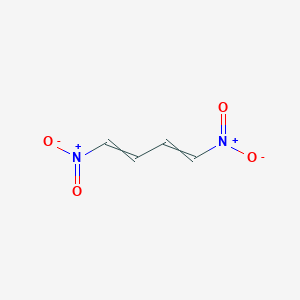
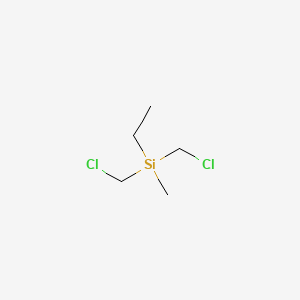


![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
